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Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962 Get Quote

Welcome to the technical support center for ATTO 390 in Stimulated Emission Depletion

(STED) microscopy. This resource is designed for researchers, scientists, and drug

development professionals to help you overcome common challenges and enhance the

performance of your experiments. Here you will find troubleshooting guides and frequently

asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of ATTO 390 relevant for STED microscopy?

ATTO 390 is a coumarin-based fluorescent dye with characteristics well-suited for STED

microscopy.[1][2] It exhibits a high fluorescence quantum yield and good photostability.[1][2][3]

Its large Stokes shift helps in minimizing spectral crosstalk. The key spectral properties are

summarized in the table below.
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Property Value Reference

Excitation Maximum (λex) 390 nm [2][4][5][6]

Emission Maximum (λem) 479 nm [2][4][5][6]

Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹ [6]

Fluorescence Quantum Yield

(Φf)
0.90 [6]

Fluorescence Lifetime (τfl) 5.0 ns [6]

Recommended STED

Depletion Laser
532 nm (CW) [3]

Q2: What are the recommended laser lines for excitation and depletion of ATTO 390 in a STED

microscope?

For optimal performance, a 405 nm continuous wave (CW) laser is recommended for

excitation.[3] A 532 nm CW laser has been successfully used for depletion (STED).[3]

Troubleshooting Guide
This guide addresses common issues encountered when using ATTO 390 in STED

microscopy.

Problem 1: Low or No Fluorescence Signal
A weak or absent signal can be a significant hurdle. The following table outlines potential

causes and recommended solutions.
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Potential Cause Recommended Solution

Suboptimal Labeling

Insufficient antibody concentration

Increase the primary and/or secondary antibody

concentration (2 to 5-fold higher than for

conventional microscopy may be necessary for

optimal labeling density in STED).[7]

Poor antibody quality

Ensure your primary antibody is validated for the

application and target. Use a positive control to

verify antibody performance.[8]

Inefficient labeling reaction

Follow a validated labeling protocol. For NHS-

ester labeling, ensure the pH of the reaction

buffer is appropriate (typically pH 8.3) and that

the buffer is free of amine-containing

substances like Tris.[4]

Inadequate Imaging Parameters

Low excitation laser power

Gradually increase the excitation laser power.

Be mindful that excessive power can lead to

photobleaching.

Misaligned laser beams
Ensure the excitation and STED laser beams

are properly aligned.

Incorrect detector settings

Optimize the detector gain and offset. Ensure

the detection window is correctly set to capture

the emission spectrum of ATTO 390 (peak at

479 nm).[2][4][5][6]

Sample Preparation Issues

Poor sample preservation

Use a fixation protocol that is optimized for

super-resolution microscopy to ensure good

structural preservation.[9]

Incompatible mounting medium Use a mounting medium with a refractive index

that matches the immersion oil of the objective

lens.[7] Recommended mounting media for
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STED include Mowiol, ProLong Gold/Diamond,

and Abberior Mount series.[10][11] Avoid

Vectashield as it can negatively impact some

dyes.[11]

Problem 2: Rapid Photobleaching
Photobleaching is a common challenge in STED microscopy due to the high laser powers

involved.

Potential Cause Recommended Solution

Excessive Laser Power

High excitation laser power
Use the lowest possible excitation laser power

that provides an adequate signal-to-noise ratio.

High STED laser power

While high STED power is needed for high

resolution, excessive power will accelerate

photobleaching.[12] Find a balance between

desired resolution and acceptable

photobleaching by gradually increasing the

STED laser power.

Suboptimal Imaging Buffer

Lack of antifade reagents

Use a commercial antifade mounting medium or

prepare a fresh imaging buffer containing

antifade agents like DABCO or Trolox.[10]

Inappropriate Imaging Mode

Continuous high-power illumination

If available on your system, consider using

pulsed STED lasers and gated detection, which

can reduce photobleaching.[13]

Experimental Protocols
General Workflow for ATTO 390 STED Microscopy
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The following diagram outlines a typical workflow for a STED microscopy experiment using

ATTO 390.

General ATTO 390 STED Workflow
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A typical workflow for a STED experiment with ATTO 390.

Detailed Protocol: Immunofluorescence Labeling with
ATTO 390 for STED
This protocol provides a starting point for immunolabeling cultured cells. Optimization may be

required for different cell types and targets.

Materials:

Cells grown on #1.5H glass coverslips

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS, freshly prepared)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody (validated for immunofluorescence)

Secondary antibody conjugated to ATTO 390

Mounting medium suitable for STED (e.g., ProLong Gold, Abberior Mount)

Procedure:

Fixation:

Wash cells briefly with PBS.

Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):
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Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Blocking:

Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific

antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in blocking buffer to its optimal concentration.

Incubate the coverslips with the primary antibody solution for 1 hour at room temperature

or overnight at 4°C.

Wash three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the ATTO 390-conjugated secondary antibody in blocking buffer. Protect from light

from this step onwards.

Incubate the coverslips with the secondary antibody solution for 1 hour at room

temperature.

Wash three times with PBS for 5 minutes each.

Mounting:

Briefly rinse the coverslips with deionized water.

Mount the coverslips onto a microscope slide using a drop of STED-compatible mounting

medium.

Seal the edges with nail polish and allow the mounting medium to cure as per the

manufacturer's instructions.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Workflow
When encountering issues with your ATTO 390 STED experiments, a systematic approach to

troubleshooting can be effective.

Troubleshooting Workflow for ATTO 390 STED

Problem Encountered

Verify Labeling Efficiency
(Confocal Check)

Labeling Appears Good

Optimize Imaging Parameters
(Laser Power, Detector Settings)

Yes

Re-optimize Labeling Protocol

No

Signal Improved?

Review Sample Preparation
(Fixation, Mounting)

No
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Yes

Consult with Microscopy Specialist

Still no improvement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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